

# A Technical Guide to 2-Bromobenzylamine Hydrochloride: Commercial Availability, Purity, and Analysis

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## Compound of Interest

**Compound Name:** 2-Bromobenzylamine hydrochloride

**Cat. No.:** B1273009

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2-Bromobenzylamine hydrochloride** (CAS No. 5465-63-4), a key building block in organic synthesis and pharmaceutical research. This document details its commercial availability, typical purity specifications, and analytical methodologies for quality assessment.

## Commercial Availability and Purity

**2-Bromobenzylamine hydrochloride** is readily available from a variety of chemical suppliers. The purity of commercially available batches typically ranges from 95% to over 98%. It is most commonly supplied as a white to light yellow crystalline powder or solid.<sup>[1][2][3]</sup> The following table summarizes the offerings from several key suppliers.

Supplier	Stated Purity	Available Quantities	Catalog Number (Example)
Thermo Scientific	≥96.0% (Titration ex Chloride)[4]	5 g, 25 g[4]	A18151.14[4]
Sigma-Aldrich	95%[2]	5 g	225169[2]
CymitQuimica (distributor for Apollo Scientific)	97%[5]	5 g, 25 g[5]	54-OR2159[5]
HANGZHOU TIANYE CHEMICALS CO., LTD.	98%[1]	Grams to Kilograms[1]	N/A
Alfa Chemistry	Not specified	Inquire for sizes[6]	N/A
TCI Chemical	>98.0% (T)[3]	5 g, 25 g[3]	B1836[3]
Matrix Scientific	97%[3]	1 g[3]	081841[3]

Note: "T" typically refers to titration as the method of analysis. Please refer to the supplier's Certificate of Analysis for batch-specific data.

## Physicochemical Properties

- Appearance: White to light yellow crystalline powder, crystals, or chunks.[1][3][6]
- Molecular Formula: C<sub>7</sub>H<sub>8</sub>BrClN[4]
- Molecular Weight: 222.51 g/mol [5]
- Melting Point: Typically in the range of 227-230 °C.[2][3][6] Thermo Scientific specifies a range of 233.5-239.5 °C.[4]
- Solubility: Soluble in methanol.[2][3]

## Experimental Protocols: Quality Assessment

A thorough quality assessment of **2-Bromobenzylamine hydrochloride** is crucial for its application in sensitive research and development projects. Below are generalized protocols for identity and purity verification.

## Identity Confirmation by $^1\text{H}$ NMR Spectroscopy

Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectroscopy is a powerful tool for confirming the chemical structure of **2-Bromobenzylamine hydrochloride**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the **2-Bromobenzylamine hydrochloride** sample in a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or D<sub>2</sub>O.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire the  $^1\text{H}$  NMR spectrum according to standard instrument procedures.
- Data Analysis: The resulting spectrum should be consistent with the known structure of **2-Bromobenzylamine hydrochloride**. Publicly available reference spectra can be used for comparison.<sup>[7]</sup> The expected signals would include peaks corresponding to the aromatic protons and the benzylic methylene protons.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of organic compounds and quantifying impurities. While a specific monograph for **2-Bromobenzylamine hydrochloride** is not readily available, a general reversed-phase HPLC method can be developed.

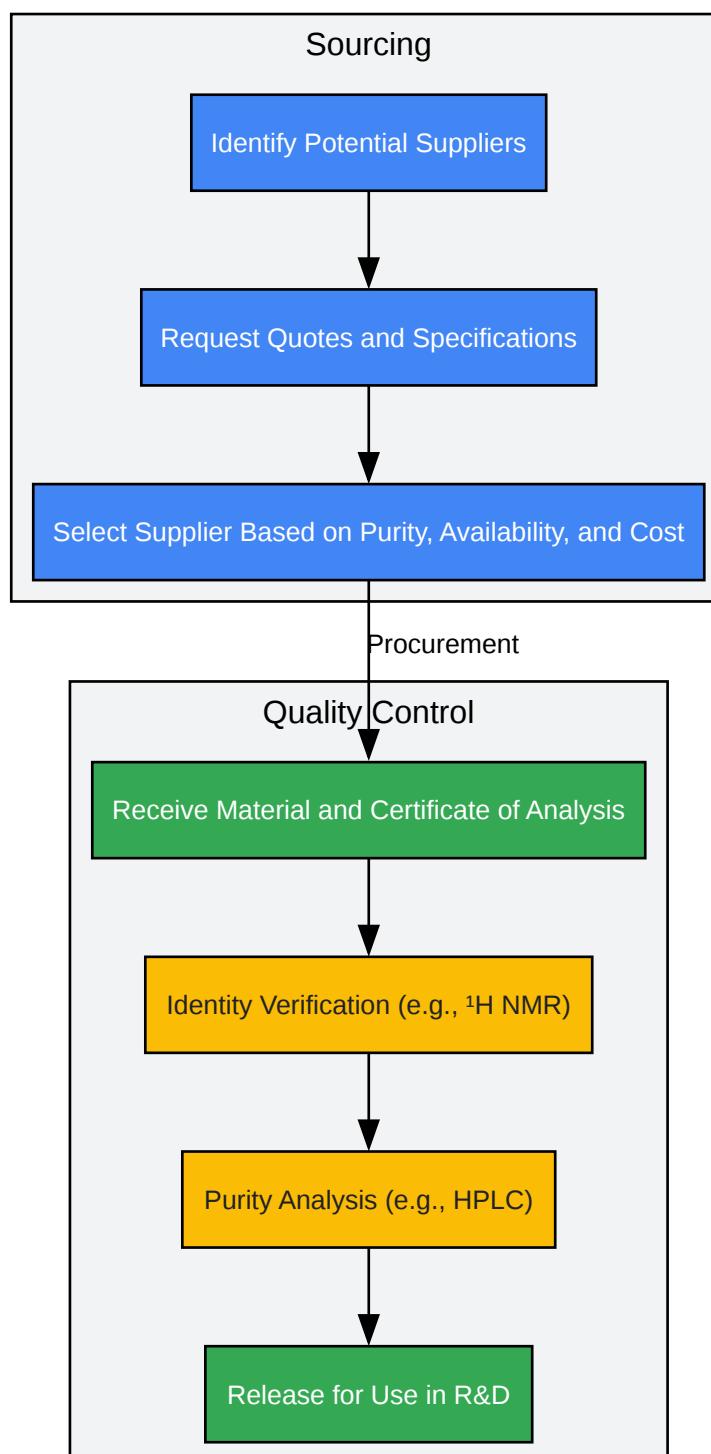
Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu\text{m}$  particle size).

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).
- Sample Preparation: Accurately weigh and dissolve the **2-Bromobenzylamine hydrochloride** in a suitable diluent (e.g., the initial mobile phase composition) to a known concentration.
- Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

## Logical Workflow for Sourcing and Quality Control

The following diagram illustrates a logical workflow for sourcing and ensuring the quality of **2-Bromobenzylamine hydrochloride** for research and development purposes.



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Caption: Workflow for sourcing and quality control of **2-Bromobenzylamine hydrochloride**.

## Synthesis and Purification Overview

While detailed, validated synthesis protocols are proprietary to manufacturers, a general approach to the synthesis of **2-Bromobenzylamine hydrochloride** involves the reduction of 2-bromobenzonitrile or the amination of 2-bromobenzyl bromide. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to remove unreacted starting materials and byproducts. The purity of the final product is then confirmed by the analytical methods described above.

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## References

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